molecular formula C9H16O4 B14498010 Methyl 5-ethoxy-3-oxohexanoate CAS No. 63364-51-2

Methyl 5-ethoxy-3-oxohexanoate

Cat. No.: B14498010
CAS No.: 63364-51-2
M. Wt: 188.22 g/mol
InChI Key: IIALZGRINQRWMQ-UHFFFAOYSA-N
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Description

Methyl 5-ethoxy-3-oxohexanoate: is an organic compound with the molecular formula C9H16O4. It is an ester derivative of hexanoic acid and is characterized by the presence of an ethoxy group and a keto group on the hexanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-ethoxy-3-oxohexanoate can be synthesized through the esterification of 5-ethoxy-3-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethoxy-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: 5-ethoxy-3-oxohexanoic acid.

    Reduction: 5-ethoxy-3-hydroxyhexanoate.

    Substitution: Various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethoxy-3-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 5-ethoxy-3-oxohexanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

  • Ethyl 5-methyl-3-oxohexanoate
  • Methyl 3-oxohexanoate
  • Ethyl 3-oxohexanoate

Comparison: Methyl 5-ethoxy-3-oxohexanoate is unique due to the presence of both an ethoxy group and a keto group on the hexanoate backbone. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, ethyl 5-methyl-3-oxohexanoate lacks the ethoxy group, which affects its chemical behavior and applications.

Properties

CAS No.

63364-51-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 5-ethoxy-3-oxohexanoate

InChI

InChI=1S/C9H16O4/c1-4-13-7(2)5-8(10)6-9(11)12-3/h7H,4-6H2,1-3H3

InChI Key

IIALZGRINQRWMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CC(=O)CC(=O)OC

Origin of Product

United States

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